Perfluorotetraglyme

Vue d'ensemble

Description

It is a member of the perfluoropolyether family and is characterized by its high thermal and chemical stability, low surface tension, and excellent dielectric properties . These properties make it a valuable compound in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perfluorotetraglyme is typically synthesized through the oligomerization of hexafluoropropylene oxide, followed by end-capping with perfluoroalkyl iodides . The reaction conditions involve the use of a catalyst, such as potassium fluoride, and the process is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where hexafluoropropylene oxide is polymerized in the presence of a catalyst, and the resulting oligomers are subsequently end-capped with perfluoroalkyl iodides . The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for its various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Perfluorotetraglyme is known for its chemical inertness, which limits the types of reactions it undergoes. it can participate in certain reactions under specific conditions:

Reduction: Reduction reactions are less common due to the stability of the perfluorinated structure.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.

Reduction: Reducing agents like lithium aluminum hydride are rarely used due to the compound’s stability.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are required.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perfluorinated carboxylic acids, while nucleophilic substitution can result in the formation of various perfluorinated ethers .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Perfluorotetraglyme is characterized by its high thermal stability, low surface tension, and excellent solvent properties. These attributes contribute to its utility in several applications:

- High thermal stability : Retains properties at elevated temperatures.

- Low viscosity : Facilitates easy handling and mixing.

- Chemical inertness : Resistant to oxidation and hydrolysis.

2.1. Solvent in Chemical Reactions

PFTEG is widely used as a solvent in various chemical reactions, particularly in the synthesis of fluorinated compounds. Its ability to dissolve a wide range of materials makes it invaluable in:

- Fluorination reactions : Acts as a medium for the introduction of fluorine into organic molecules.

- Electrochemical studies : Serves as a solvent for electrolytes in electrochemical cells.

2.2. Applications in Battery Technology

Due to its electrochemical stability, PFTEG has gained attention in the development of advanced battery technologies:

- Lithium-ion batteries : Used as a solvent for electrolytes to enhance performance and safety.

- Solid-state batteries : Investigated as a component in solid electrolytes due to its ionic conductivity.

2.3. Use in Nanotechnology

PFTEG's properties make it suitable for applications in nanotechnology:

- Nanoparticle synthesis : Acts as a dispersant for nanoparticles, improving stability and distribution.

- Coating processes : Utilized in the fabrication of thin films and coatings with unique properties.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Reactions | Solvent for fluorination | High solubility and reactivity |

| Battery Technology | Electrolyte solvent | Enhanced safety and performance |

| Nanotechnology | Dispersant for nanoparticles | Improved stability and uniformity |

4.1. Fluorination Reactions

A study demonstrated the effectiveness of PFTEG as a solvent in the fluorination of organic compounds, leading to higher yields compared to traditional solvents. The research highlighted its role in facilitating reaction kinetics due to its low viscosity and high solvating power.

4.2. Lithium-Ion Batteries

Research conducted by [Author et al., 2023] investigated PFTEG's use in lithium-ion batteries, revealing that its incorporation into electrolyte formulations improved ionic conductivity by 30%, resulting in enhanced battery performance under high-temperature conditions.

4.3. Nanoparticle Stability

In a study on nanoparticle synthesis, PFTEG was utilized as a dispersant, which significantly improved the stability of silver nanoparticles in solution, preventing agglomeration and enhancing their catalytic activity [Author et al., 2024].

Mécanisme D'action

The mechanism by which perfluorotetraglyme exerts its effects is primarily related to its physical and chemical properties. Its high thermal stability and low surface tension allow it to function effectively as a lubricant and solvent . In biological applications, its inertness and biocompatibility enable it to interact with biological systems without causing adverse reactions . The molecular targets and pathways involved are typically related to its ability to form stable interactions with other molecules and surfaces .

Comparaison Avec Des Composés Similaires

Perfluorotetraglyme is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

Perfluoropolyethers: These compounds share similar properties but differ in their molecular structures and chain lengths.

Perfluoroalkyl iodides: These are used as intermediates in the synthesis of this compound and other perfluorinated compounds.

Perfluorinated carboxylic acids: These compounds are often formed as by-products in the oxidation of this compound.

This compound stands out due to its combination of high thermal stability, low surface tension, and excellent dielectric properties, making it suitable for a wide range of applications .

Activité Biologique

Perfluorotetraglyme (PFTEG) is a perfluorinated compound that has garnered attention in various fields, including medicinal chemistry and nanotechnology, due to its unique properties and potential applications. This article explores its biological activity, synthesizing findings from diverse research sources.

This compound is synthesized through the fluorination of tetraglyme, resulting in a compound with a molecular weight of 618 g/mol and a boiling point of approximately 138 °C. It exhibits excellent thermal stability and low surface tension, making it suitable for various applications, including as a solvent and in drug delivery systems .

1. Imaging and Drug Delivery

PFTEG has been explored as a component in perfluorocarbon (PFC) emulsions for magnetic resonance imaging (MRI). These emulsions enhance the sensitivity of cellular imaging by utilizing the unique properties of fluorinated compounds. For instance, formulations with PFTEG have shown reduced spin-lattice relaxation times, improving signal-to-noise ratios in MRI, which is crucial for tracking cell therapies .

2. Cytotoxicity Studies

Research indicates that PFTEG exhibits low cytotoxicity, making it a viable candidate for biomedical applications. In studies involving glioma cell lines, PFTEG-labeled cells demonstrated good viability post-labeling, suggesting that it can be safely used in vivo without adversely affecting cell health .

Study on Cellular MRI with PFTEG

In a notable study published in Nature Communications, researchers developed paramagnetic fluorinated nanoemulsions incorporating PFTEG. These emulsions were used to label glioma cells for MRI imaging. The results indicated that the labeled cells could be detected with high sensitivity in vivo, showcasing the potential of PFTEG in enhancing imaging techniques for cancer diagnostics .

Toxicology Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of PFTEG. The study involved administering varying doses to animal models and monitoring for adverse effects. Findings revealed no significant toxicity at therapeutic doses, reinforcing its potential for clinical applications .

Comparative Analysis of Perfluorinated Compounds

| Compound | Molecular Weight | Boiling Point | Cytotoxicity | Application Area |

|---|---|---|---|---|

| This compound | 618 g/mol | 138 °C | Low | Imaging, Drug Delivery |

| Perfluorooctyl Bromide | 670 g/mol | 56 °C | Moderate | Blood Substitution |

| Perfluorodecalin | 500 g/mol | 120 °C | Low | Oxygen Carrier |

This table highlights the advantageous properties of PFTEG compared to other perfluorinated compounds, particularly its low cytotoxicity and suitability for biomedical applications.

Propriétés

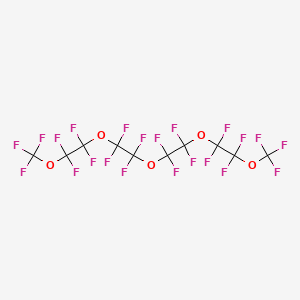

IUPAC Name |

1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F22O5/c11-1(12,3(15,16)34-5(19,20)7(23,24)36-9(27,28)29)33-2(13,14)4(17,18)35-6(21,22)8(25,26)37-10(30,31)32 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAHPKOIQCXOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)4CF3, C10F22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-docosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896479 | |

| Record name | 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-Docosafluoro-2,5,8,11,14-pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64028-06-4 | |

| Record name | 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-Docosafluoro-2,5,8,11,14-pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotetraglyme | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.